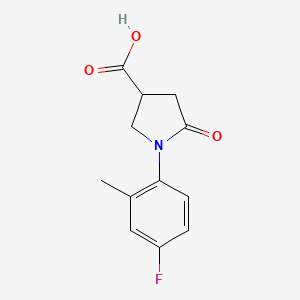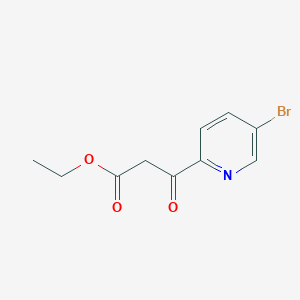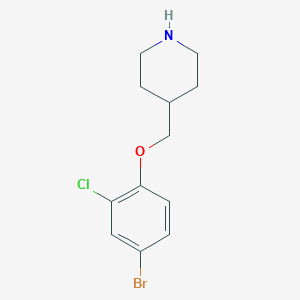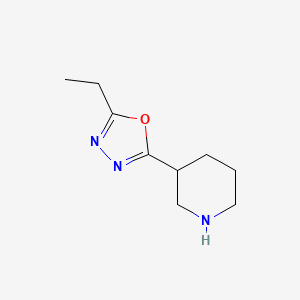![molecular formula C10H15N3 B3174679 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 954230-61-6](/img/structure/B3174679.png)
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Descripción general
Descripción
2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a chemical compound that has attracted significant attention in scientific research. The compound is a heterocyclic organic compound that has been synthesized using various methods. Its unique structure and properties make it a potential candidate for various applications in scientific research, including drug discovery and development. In
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
Pyrimidine cores, including structures similar to 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine, are crucial in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The application of hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, in synthesizing pyrimidine scaffolds has been extensively reviewed. These catalysts facilitate the development of lead molecules through one-pot multicomponent reactions, indicating their importance in creating bioactive compounds (Parmar, Vala, & Patel, 2023).
Biological Activities
Pyrimidine derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and anti-infectious properties. For instance, some 1,2,3,4-tetrahydropyrimidine derivatives have shown significant in vitro anti-inflammatory activity, which is promising for the development of new anti-inflammatory drugs (Gondkar, Deshmukh, & Chaudhari, 2013). Additionally, pyrimidines in diverse scaffolds have been extensively reported for their anticancer potential, reinforcing the importance of these compounds in therapeutic applications (Kaur et al., 2014).
Synthetic Pathways and Chemical Properties
The synthesis, characterization, and exploration of the chemical properties of pyrimidine derivatives, including those related to this compound, are of great interest. Research has focused on developing novel synthetic pathways to create functionalized pyrimidine derivatives that can serve as potent biological agents or as key intermediates in organic synthesis (Yadav & Shah, 2022).
Optical Sensors and Medicinal Chemistry
Pyrimidine derivatives are also explored as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications. This area of research underscores the versatility of pyrimidine derivatives beyond their biological activities (Jindal & Kaur, 2021).
Mecanismo De Acción
Target of Action
The primary targets of 2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine are the mTOR kinase and PI3 kinase . These kinases play a crucial role in cell growth, proliferation, and survival . The compound also shows potent and selective inhibition of extracellular signal-regulated kinase (Erk2) .
Mode of Action
this compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes that they regulate .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and growth. By inhibiting mTOR and PI3 kinases, the compound disrupts this pathway, leading to downstream effects that can include reduced cell proliferation and survival .
Result of Action
The inhibition of mTOR and PI3 kinases by this compound can lead to a decrease in cell proliferation and survival . Additionally, the compound’s inhibition of Erk2 results in a knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts .
Propiedades
IUPAC Name |
2-propan-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7(2)10-12-6-8-5-11-4-3-9(8)13-10/h6-7,11H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKMUTXSZGDRJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C2CNCCC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954230-61-6 | |
| Record name | 2-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B3174608.png)




![3-[(Tert-butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3174649.png)
![3-[(2-Bromo-4-chlorophenoxy)methyl]azetidine](/img/structure/B3174659.png)
![3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B3174661.png)
![3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine](/img/structure/B3174666.png)


